REACTION_CXSMILES
|
[Al](OC(C)C)(OC(C)C)OC(C)C.S(=O)(=O)(O)O.CC(O)C.[CH3:23][C:24](=[CH:27][CH2:28][CH:29]1[CH2:33][CH:32]=[C:31]([CH3:34])[C:30]1([CH3:36])[CH3:35])[CH:25]=[O:26]>CC(C)=O>[CH3:23][C:24](=[CH:27][CH2:28][CH:29]1[CH2:33][CH:32]=[C:31]([CH3:34])[C:30]1([CH3:36])[CH3:35])[CH2:25][OH:26]
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
[Al](OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)=CCC1C(C(=CC1)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 85° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
generated at the solution temperature of 85° to 95° C.
|
Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)=CCC1C(C(=CC1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Al](OC(C)C)(OC(C)C)OC(C)C.S(=O)(=O)(O)O.CC(O)C.[CH3:23][C:24](=[CH:27][CH2:28][CH:29]1[CH2:33][CH:32]=[C:31]([CH3:34])[C:30]1([CH3:36])[CH3:35])[CH:25]=[O:26]>CC(C)=O>[CH3:23][C:24](=[CH:27][CH2:28][CH:29]1[CH2:33][CH:32]=[C:31]([CH3:34])[C:30]1([CH3:36])[CH3:35])[CH2:25][OH:26]
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
[Al](OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)=CCC1C(C(=CC1)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 85° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
generated at the solution temperature of 85° to 95° C.
|
Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)=CCC1C(C(=CC1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |